molecular formula C9H9NO5 B1346451 Methyl 3-methoxy-4-nitrobenzoate CAS No. 5081-37-8

Methyl 3-methoxy-4-nitrobenzoate

Cat. No. B1346451
CAS RN: 5081-37-8
M. Wt: 211.17 g/mol
InChI Key: PVVFEPFLFHDHHK-UHFFFAOYSA-N
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Description

“Methyl 3-methoxy-4-nitrobenzoate” is a chemical compound with the molecular formula C9H9NO5 . It is an ester derived from benzoic acid, specifically 5-methoxy-4-nitrobenzoic acid .


Synthesis Analysis

The synthesis of “Methyl 3-methoxy-4-nitrobenzoate” can involve several steps. One method may start with “Methyl 3-methoxybenzoate”, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .


Molecular Structure Analysis

The molecular structure of “Methyl 3-methoxy-4-nitrobenzoate” can be represented by the InChI string: InChI=1S/C9H9NO5/c1-14-8-5-6 (9 (11)15-2)3-4-7 (8)10 (12)13/h3-5H,1-2H3 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

“Methyl 3-methoxy-4-nitrobenzoate” can undergo various chemical reactions. For instance, nitration is a common reaction for this compound, which involves the substitution of an NO2 group for one of the hydrogen atoms on the benzene ring .


Physical And Chemical Properties Analysis

“Methyl 3-methoxy-4-nitrobenzoate” has a molecular weight of 211.1715 . Its melting point is 86-88°C, and its predicted boiling point is 350.7±27.0 °C . The compound has a predicted density of 1.294±0.06 g/cm3 .

Scientific Research Applications

1. Catalysts in Esterification

  • Application Summary: Methyl benzoate (MB) compounds, including Methyl 3-methoxy-4-nitrobenzoate, are prepared by reacting various benzoic acids with methanol using an acidic catalyst .
  • Methods of Application: The study used solid acids of zirconium metal solids fixed with various substances. It was determined that zirconium metal catalysts with fixed Ti had the best activity .
  • Results or Outcomes: The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .

2. Preparation of Substituted Nitrostyrene Benzoic Acids

  • Application Summary: Methyl 3-methoxy-4-nitrobenzoate may be used in the preparation of substituted nitrostyrene benzoic acids .
  • Methods of Application: The preparation involves a reaction with aromatic aldehydes in the presence of DBU in DMSO .
  • Results or Outcomes: The specific results or outcomes of this application were not provided in the source .

3. Synthesis of Gefitinib

  • Application Summary: A novel synthesis of gefitinib, a drug used in cancer treatment, starts from methyl 3-hydroxy-4-methoxybenzoate .
  • Methods of Application: The process includes alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .
  • Results or Outcomes: The specific results or outcomes of this application were not provided in the source .
  • Chemical Properties: Methyl 3-methoxy-4-nitrobenzoate has a molecular formula of C9H9NO5 and a molecular weight of 211.1715 . It’s important to understand the chemical properties of a compound to determine its potential applications.
  • Spectra Information: There are resources available that provide NMR, HPLC, LC-MS, UPLC and more information for Methyl 3-methoxy-4-nitrobenzoate . This information can be useful in various fields of research, including analytical chemistry and pharmaceutical development.
  • Chemical Properties: Methyl 3-methoxy-4-nitrobenzoate has a molecular formula of C9H9NO5 and a molecular weight of 211.1715 . It’s important to understand the chemical properties of a compound to determine its potential applications.
  • Spectra Information: There are resources available that provide NMR, HPLC, LC-MS, UPLC and more information for Methyl 3-methoxy-4-nitrobenzoate . This information can be useful in various fields of research, including analytical chemistry and pharmaceutical development.

Safety And Hazards

When handling “Methyl 3-methoxy-4-nitrobenzoate”, it’s important to wear personal protective equipment and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation. Dust formation should also be avoided .

properties

IUPAC Name

methyl 3-methoxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVFEPFLFHDHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301880
Record name Methyl 3-methoxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-4-nitrobenzoate

CAS RN

5081-37-8
Record name 5081-37-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-methoxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl iodide (463 g) was added dropwise to a mixture of 3-hydroxy-4-nitrobenzoic acid (199 g) with potassium carbonate (450 g) in DMF (1 L) at room temperature. The reaction solution was stirred at room temperature overnight, and then methyl iodide (230 g) was added to the reaction solution. The reaction solution was further stirred at room temperature for six hours. The reaction solution was added to ice water, and the precipitated solid was collected by filtration. The resulting solid was dried at 50° C. overnight to obtain 178 g of the title compound. The property values corresponded to the reported values (CAS #5081-37-8).
Quantity
463 g
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 3-hydroxy-4-nitrobenzoic acid (203 g, 1.109 mol) and K2CO3 (345 g, 2.496 mol) in DMF (3000 mL) was added drop wise CH3I (400 g, 2.817 mol) at ambient temperature. The mixture was stirred at ambient temperature for 13 h. TLC (EtOAc: Petroleum ether 1:4) indicated the reaction was complete. Most of the solvent was removed under reduced pressure and the residue was diluted with water (2 L). Then the mixture was extracted with EtOAc(2 L×3). The combined organic layers were washed with water (1 L×3), dried over Na2SO4 and concentrated under reduced pressure to yield the desired ester (172 g, 73.5%) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 7.848-7.827 (d, 2H), 7.759 (s, 1H), 7.705-7.681 (d, 1H), 4.018 (s, 3H), 3.969 (s, 3H).
Quantity
203 g
Type
reactant
Reaction Step One
Name
Quantity
345 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
reactant
Reaction Step One
Name
Quantity
400 g
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
73.5%

Synthesis routes and methods III

Procedure details

Methyl iodide (463 g) was dropped to a mixture of 3-hydroxy-4-nitrobenzoic acid (199 g) and potassium carbonate (450 g) in DMF (1 L) at room temperature. After agitating the reaction solution at room temperature overnight, methyl iodide (230 g) was further added to the reaction mixture, and the reaction mixture was further agitated at room temperature for 6 hours. The reaction mixture was added to ice water and the deposited solids were obtained by filtration. 178 g of the title compound was obtained by drying the obtained solid at 50° C. overnight. The physical properties was in agreement with the reported values (CAS#5081-37-8).
Quantity
463 g
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-methoxy-4-nitrobenzoate
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
12
Citations
S Karmakar, K Patel, SKH Shah, P Chauhan… - …, 2023 - Wiley Online Library
… No deprotection was observed with substrates methyl-3-methoxy-4-nitrobenzoate (5), methyl-3-methoxy-5-nitrobenzoate (9), 4-nitroanisole (11), and 2-nitroanisole (12). The extent of …
M Ishikawa, M Tsushima, D Kubota… - … Process Research & …, 2008 - ACS Publications
… Introduction of two methyl groups into 12 gave methyl 3-methoxy-4-nitrobenzoate (13) as a pale yellow solid in 95% yield at 98.3% purity. Hydrogenation of 13 gave the aniline 11 as a …
Number of citations: 12 pubs.acs.org
M Durcik, Z Toplak, N Zidar, J Ilaš, A Zega, D Kikelj… - ACS …, 2020 - ACS Publications
… Methyl 3-methoxy-4-nitrobenzoate (3a 2.98 g, 14.1 mmol) was dissolved in methanol/tetrahydrofuran (7:3, 100 mL) under the argon atmosphere; Pd/C (500 mg) was added, and the …
Number of citations: 10 pubs.acs.org
M Durcik, P Tammela, M Barančoková… - …, 2018 - Wiley Online Library
ATP‐competitive inhibitors of DNA gyrase and topoisomerase IV are among the most interesting classes of antibacterial drugs that are unrepresented in the antibacterial pipeline. We …
TJ Broxton, MJ McLeish - Australian Journal of Chemistry, 1983 - CSIRO Publishing
… .lg Gc-ms analyses of the reaction products from compound (le) showed a trace of benzyne based products (methyl 2-methoxy-4-nitrobenzoate and methyl 3-methoxy-4-nitrobenzoate) …
Number of citations: 2 www.publish.csiro.au
Y Gong, DC Hoerr, LE Weaner… - Journal of Labelled …, 2008 - Wiley Online Library
Stable isotope‐labeled ([ 13 C 2 , D 3 ]) and carbon 14‐labeled vasopressin receptor antagonist RWJ‐676070, a spirobenzazepine amide, were prepared in separate syntheses for use …
三原一優, 南部健二, 三崎義則, 宮本純之 - Journal of Pesticide Science, 1976 - jlc.jst.go.jp
3 H-Cremart ® , O-ethyl O-(3-methyl-6-nitrophenyl) N-sec-butylphosphoramidothioate, labeled at the phenyl group is readily and substantially completely excreted, majorly into urine on …
Number of citations: 4 jlc.jst.go.jp
R Xu, J Hong, CL Morse, VW Pike - Journal of medicinal chemistry, 2010 - ACS Publications
… Pd/C (10%, 1.8 g) and HCOOK (7.4 g, 88 mmol) were added to a solution of methyl 3-methoxy-4-nitrobenzoate (2.0 g, 9.5 mmol) in MeOH (50 mL). The mixture was refluxed at 80 C for …
Number of citations: 27 pubs.acs.org
MA Rizzacasa, MV Sargent - Australian Journal of Chemistry, 1988 - CSIRO Publishing
New syntheses of the naphthalenoid natural products dianellidin [1- (1,8-dihydroxy-3-methylnaphthalen-2-yl) ethanone ] (2) and stypandrone [6-acetyl-5-hydroxy-7-methylnaphthalenel-…
Number of citations: 48 www.publish.csiro.au
P Baret, V Beaujolais, C Béguin… - European journal of …, 1998 - Wiley Online Library
A new water‐soluble iron(III) sequestering agent has been designed. The tris‐bidentate tripodal ligand consists of three 2,2′‐dihydroxybiphenyl subunits connected via amide linkages …

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